The key feature of 1-pentyl-1H-indole-3-carboxylic acid is the indole ring. This five-membered nitrogen-containing aromatic ring system is found in many biologically relevant molecules, including the amino acid tryptophan and the neurotransmitter serotonin []. The attachment of the carboxylic acid group adds a functional group that can participate in various chemical reactions. The presence of the pentyl chain adds hydrophobicity to the molecule, which can influence its absorption and interaction with biological systems [].
The carboxylic acid group can undergo decarboxylation, losing carbon dioxide (CO2) to form a ketone group [].
The carboxylic acid group can react with an alcohol in the presence of an acid catalyst to form an ester [].
The carboxylic acid group can react with an amine to form an amide [].
Due to its structural similarity to synthetic cannabinoids, it is possible that 1-pentyl-1H-indole-3-carboxylic acid might undergo similar metabolic reactions in the body, but specific research on this is lacking.
No data is currently available on the specific physical and chemical properties of 1-pentyl-1H-indole-3-carboxylic acid, such as melting point, boiling point, solubility, or stability.